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Compound of Interest

Compound Name: 2-Ethylmorpholine

Cat. No.: B1591529 Get Quote

Executive Summary
2-Ethylmorpholine (CAS: 52769-10-5, Formula: C₆H₁₃NO, MW: 115.17 g/mol ) is a

heterocyclic amine with a morpholine scaffold, a structure of significant interest in medicinal

chemistry due to its prevalence in numerous FDA-approved drugs.[1] The substitution at the C2

position introduces a chiral center, making stereospecific characterization critical for its

application in drug development and synthesis. This guide provides an in-depth analysis of the

expected spectroscopic signature of 2-Ethylmorpholine.

It is important to note that while 2-Ethylmorpholine is commercially available, comprehensive,

peer-reviewed spectroscopic data is not widely published in common databases. For instance,

some suppliers explicitly state that they do not collect analytical data for this specific

compound. Therefore, this document leverages foundational spectroscopic principles and data

from analogous, well-characterized structures—such as the parent morpholine and the

isomeric N-ethylmorpholine—to present a robust, predictive analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides

researchers with a reliable framework for the identification and structural verification of 2-
Ethylmorpholine.

Molecular Structure and Spectroscopic Overview
The structure of 2-Ethylmorpholine features a six-membered morpholine ring containing an

oxygen atom and a secondary amine, with an ethyl group at the carbon adjacent to the oxygen.

This arrangement dictates a unique and predictable spectroscopic profile.
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Caption: Molecular structure of 2-Ethylmorpholine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen

framework of 2-Ethylmorpholine. The asymmetry of the molecule ensures that all six ring

protons and all four ring carbons are chemically non-equivalent.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, TMS)
The proton NMR spectrum is predicted to show nine distinct signals. The chemical shifts are

influenced by the proximity to the electronegative oxygen and nitrogen atoms. Protons nearer

to the oxygen atom will be the most deshielded (shifted downfield).[2]
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Predicted Shift
(δ, ppm)

Labeled
Proton(s)

Multiplicity Integration

Rationale for
Chemical Shift
and
Multiplicity

~ 3.8 - 4.0 H on C5 (axial) ddd 1H

Adjacent to

oxygen,

deshielded.

Coupled to

geminal H and

two H's on C6.

~ 3.6 - 3.8
H on C5

(equatorial)
ddd 1H

Adjacent to

oxygen,

deshielded.

Coupled to

geminal H and

two H's on C6.

~ 3.4 - 3.6 H on C2 m 1H

Adjacent to both

N and O (via

C3), deshielded.

Complex

coupling with

ethyl and C3

protons.

~ 2.8 - 3.0
H on C6

(equatorial)
ddd 1H

Adjacent to

nitrogen.

Coupled to

geminal H and

two H's on C5.

~ 2.7 - 2.9
H on C3

(equatorial)
ddd 1H

Adjacent to

oxygen. Coupled

to geminal H and

H on C2.

~ 2.5 - 2.7 H on C6 (axial) ddd 1H Adjacent to

nitrogen.
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Coupled to

geminal H and

two H's on C5.

~ 2.4 - 2.6 H on C3 (axial) ddd 1H

Adjacent to

oxygen. Coupled

to geminal H and

H on C2.

~ 1.5 - 1.7
H's on C7 (-

CH₂-)
m 2H

Methylene

protons of the

ethyl group, split

by C2-H and C8-

methyl protons.

~ 1.6 (variable) H on N br s 1H

Broad singlet,

position is

solvent and

concentration

dependent. May

exchange with

D₂O.

~ 0.9 - 1.1 H's on C8 (-CH₃) t 3H

Terminal methyl

group, split into a

triplet by the

adjacent C7

methylene

protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, as each

carbon atom is in a distinct chemical environment.
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Predicted Shift (δ, ppm) Labeled Carbon
Rationale for Chemical
Shift

~ 72 - 76 C5
Adjacent to oxygen, most

deshielded carbon.[3]

~ 67 - 71 C3
Adjacent to oxygen,

deshielded.

~ 58 - 62 C2

Adjacent to nitrogen and

substituted with the ethyl

group.

~ 46 - 50 C6

Adjacent to nitrogen. For

morpholine, these carbons are

at ~46 ppm.[4]

~ 25 - 29 C7 Ethyl group methylene carbon.

~ 9 - 13 C8
Ethyl group terminal methyl

carbon.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethylmorpholine in ~0.7 mL of

deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules,

providing good solubility and a clean spectral window.

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an

internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C spectra.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]

¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a

good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.

¹³C NMR Acquisition: Acquire proton-decoupled data using a spectral width of ~220 ppm. A

larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of the ¹³C isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.acdlabs.com/blog/recognizing-the/
https://m.chemicalbook.com/SpectrumEN_110-91-8_13CNMR.htm
https://www.benchchem.com/product/b1591529?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/cc/c6cc01234e/c6cc01234e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and

reference the spectra to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is dominated by absorptions from the secondary amine, the C-O ether linkage, and

the aliphatic C-H bonds.

Analysis of Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Bond Vibration Intensity Rationale

3300 - 3500 N-H stretch Medium, sharp

Characteristic of a

secondary amine.[6]

This peak

distinguishes it from

the tertiary amine

isomer, N-

ethylmorpholine,

which lacks this band.

[7]

2850 - 3000 C-H stretch Strong

Aliphatic sp³ C-H

stretching from the

ethyl group and the

morpholine ring.

1450 - 1470 C-H bend Medium

Scissoring and

bending vibrations of

the CH₂ and CH₃

groups.

~1300 C-N stretch Medium

Stretching of the

carbon-nitrogen bonds

in the ring.

1080 - 1140 C-O-C stretch Strong

A strong,

characteristic

absorption for the

ether linkage within

the morpholine ring.

This is often the most

prominent peak in the

fingerprint region.

~880 N-H wag Medium, broad

Out-of-plane bending

of the N-H bond,

characteristic of

secondary amines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/The-experimental-FT-IR-spectrum-of-4-ethylmorpholine_fig4_260195036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Neat Liquid): As 2-Ethylmorpholine is a liquid at room temperature,

the simplest method is to prepare a thin film. Place one drop of the neat liquid between two

polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Instrumentation: Place the salt plates in the sample holder of an FT-IR spectrometer.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add

a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Background Correction: A background spectrum of the empty spectrometer should be

recorded prior to the sample scan and automatically subtracted by the instrument software.

Data Analysis: Identify and label the wavenumbers of the major absorption peaks and

compare them to correlation tables to confirm the presence of the expected functional

groups.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and the fragmentation pattern of the molecule, which serves as a structural fingerprint.

Predicted Fragmentation Analysis
The molecular ion (M⁺˙) for 2-Ethylmorpholine will appear at a mass-to-charge ratio (m/z) of

115, corresponding to its nominal molecular weight. The fragmentation is primarily driven by

the stabilization of the resulting cation through the lone pair of electrons on the nitrogen atom.

[8]

The most significant fragmentation pathway is predicted to be alpha-cleavage, which involves

the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case,

this is the ethyl group.
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Predicted EI-MS Fragmentation of 2-Ethylmorpholine

Alternative Fragmentations

2-Ethylmorpholine
(C₆H₁₃NO)

[M]⁺˙
m/z = 115

Loss of Ethyl Radical
(α-cleavage)

- •C₂H₅

[M - H]⁺
m/z = 114

- •H

Loss of C₃H₆O
(Ring Cleavage)

[C₃H₇N]⁺˙
m/z = 57

- 58 amu

[C₂H₅]⁺
m/z = 29 

[C₄H₈NO]⁺
m/z = 86

(Predicted Base Peak)

- 29 amu

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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